1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone
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Overview
Description
1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone is a complex organic compound that features a benzothiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by cyclization. The reaction conditions often require the presence of an acid catalyst and elevated temperatures to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler compound with a similar benzothiazole ring structure.
2-Aminobenzenethiol: A precursor used in the synthesis of benzothiazole derivatives.
Benzoxazole: A related compound where the sulfur atom in the benzothiazole ring is replaced by an oxygen atom.
Uniqueness
1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone is unique due to its fused benzothiazole and pyridine rings, which confer distinct chemical and biological properties. This structural feature allows for diverse applications and makes it a valuable compound in various research fields .
Properties
Molecular Formula |
C14H10N2O2S |
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Molecular Weight |
270.31 g/mol |
IUPAC Name |
1-[2-(1,3-benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone |
InChI |
InChI=1S/C14H10N2O2S/c1-9(17)10-6-7-16(18)12(8-10)14-15-11-4-2-3-5-13(11)19-14/h2-8H,1H3 |
InChI Key |
CWGGZATUDSEXMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=[N+](C=C1)[O-])C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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